molecular formula C13H16O3 B8158549 4-Cyclobutylmethoxy-2-methyl-benzoic acid

4-Cyclobutylmethoxy-2-methyl-benzoic acid

Cat. No.: B8158549
M. Wt: 220.26 g/mol
InChI Key: QCHJRAJVQHHTAO-UHFFFAOYSA-N
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Description

4-Cyclobutylmethoxy-2-methyl-benzoic acid is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound is characterized by a benzoic acid core substituted with a cyclobutylmethoxy group at the 4-position and a methyl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutylmethoxy-2-methyl-benzoic acid typically involves the following steps:

    Formation of the Cyclobutylmethoxy Group: The cyclobutylmethoxy group can be introduced through a nucleophilic substitution reaction. Cyclobutanol is reacted with a suitable leaving group, such as a halide, in the presence of a base to form cyclobutylmethanol.

    Attachment to the Benzoic Acid Core: The cyclobutylmethanol is then reacted with 2-methylbenzoic acid in the presence of a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to form the ester intermediate.

    Hydrolysis: The ester intermediate is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutylmethoxy-2-methyl-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutylmethoxy group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Corresponding substituted benzoic acid derivatives.

Scientific Research Applications

4-Cyclobutylmethoxy-2-methyl-benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclobutylmethoxy-2-methyl-benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutylmethoxy group can influence the compound’s binding affinity and specificity, while the benzoic acid core can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclobutylmethoxy-benzoic acid: Lacks the methyl group at the 2-position.

    2-Methyl-benzoic acid: Lacks the cyclobutylmethoxy group.

    4-Methoxy-2-methyl-benzoic acid: Has a methoxy group instead of a cyclobutylmethoxy group.

Uniqueness

4-Cyclobutylmethoxy-2-methyl-benzoic acid is unique due to the presence of both the cyclobutylmethoxy group and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct physical and chemical properties compared to similar compounds.

Properties

IUPAC Name

4-(cyclobutylmethoxy)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9-7-11(5-6-12(9)13(14)15)16-8-10-3-2-4-10/h5-7,10H,2-4,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHJRAJVQHHTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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